2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
91680-07-8 |
|---|---|
Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-benzyl-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C19H14N2O2/c1-12-16-17(14-9-5-6-10-15(14)20-12)19(23)21(18(16)22)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
PVYJSGKVLKXOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione typically involves multi-step reactions. One common method includes the Cu-catalyzed decarboxylative annulation of N-phenylglycines and maleimides . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the Cu-catalyzed decarboxylative annulation suggests its potential for industrial applications. The use of readily available starting materials and catalysts makes this method viable for large-scale production.
Chemical Reactions Analysis
Derivatization Reactions
The compound serves as a versatile intermediate for further functionalization:
N-Acylation and N-Mesylation
Oxidative Aromatization
-
Conditions : Oxidative agents (e.g., MnO₂ or DDQ), inert atmosphere .
-
Application : Provides access to caspase-3 inhibitors like 34 , synthesized in 61% yield over two steps .
Substituent-Directed Modifications
Variations in substituents on the maleimide and aniline components enable diverse derivatives (data from ):
Biological Relevance
-
Caspase-3 Inhibition : Derivatives like 34 exhibit potent activity by targeting the caspase-3 enzyme, critical in apoptosis regulation .
-
Synthetic Advantage : The protocol simplifies access to quinoline-based inhibitors traditionally requiring multistep syntheses .
Stability and Decomposition Pathways
Scientific Research Applications
Introduction to 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
This compound is a synthetic compound with potential applications in various fields, particularly in medicinal chemistry. This compound is characterized by its unique pyrroloquinoline structure, which is known for its biological activity and potential therapeutic benefits.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, research indicates that it can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and death.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has indicated that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 1: Summary of Research Findings on this compound
Detailed Case Study Example
Study A : In a controlled laboratory setting, the effects of this compound on breast cancer cell lines were evaluated. The study demonstrated that treatment with varying concentrations of the compound resulted in a significant decrease in cell viability, accompanied by morphological changes indicative of apoptosis. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins.
Study B : A separate investigation assessed the antimicrobial efficacy of the compound against common bacterial strains. The results revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities, particularly as FGFR inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity, these compounds share similar structural features and biological activities.
Uniqueness: 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione stands out due to its unique combination of benzyl and methyl groups, which enhance its chemical reactivity and biological activity. Its ability to inhibit multiple targets makes it a versatile compound in medicinal chemistry.
Biological Activity
2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a nitrogen-containing heterocyclic compound with potential pharmaceutical applications. Its unique structure suggests various biological activities, particularly in the field of cancer therapeutics and enzyme inhibition. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and in vitro studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H14N2O2. The compound features a complex pyrroloquinoline core that contributes to its biological properties. The SMILES representation is CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CC4=CC=CC=C4, which illustrates the intricate arrangement of atoms within the molecule .
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its potential as an anticancer agent and enzyme inhibitor.
Anticancer Activity
Recent research has indicated that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. In particular, the compound has shown promising results in inhibiting key protein kinases involved in cancer progression:
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| This compound | JAK3 | 0.46 |
| This compound | NPM1-ALK | 0.54 |
| This compound | cRAF[Y340D][Y341D] | 0.78 |
The compound's ability to inhibit these kinases suggests its potential utility in treating cancers associated with these pathways .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been evaluated for its enzyme inhibition capabilities. It has been shown to possess anti-inflammatory and chemoprotective effects with a probability of over 50% for these activities .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrroloquinoline structure can significantly affect potency against different targets. For example:
- Substituent Variation : Altering the benzyl group or the methyl group can modulate binding affinity and selectivity towards specific kinases.
This insight into SAR can guide future synthetic efforts to develop more potent analogs with enhanced therapeutic profiles .
Case Studies
Several case studies have documented the effects of this compound on various cancer cell lines:
- In Vitro Studies : A study demonstrated that derivatives similar to 2-benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline showed effective inhibition of cell proliferation in leukemia and solid tumor models.
- Mechanistic Studies : Research indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways and inhibition of survival signaling pathways.
Q & A
Q. How can I optimize the synthetic route for 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione to improve yield and purity?
Methodological Answer:
- Experimental Design : Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of reagents) and identify optimal conditions. For example, fractional factorial designs can minimize the number of trials while accounting for interactions between variables .
- Synthetic Strategy : Leverage TosMIC (tosylmethylisocyanide) chemistry to construct the pyrroloquinoline core, as demonstrated in analogous systems (e.g., methyl-TosMIC for regioselective alkylation) .
- Analytical Validation : Monitor reaction progress via HPLC or GC-MS to detect intermediates and byproducts, enabling real-time adjustments .
Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Core Techniques :
- NMR : Use , , and 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzyl and methyl substituents.
- X-ray Crystallography : Confirm stereochemistry and crystal packing, particularly for polymorph identification .
- Advanced Methods :
- Solid-State NMR : Resolve dynamic disorder in the pyrrolo ring system.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Advanced Research Questions
Q. How can I investigate the mechanistic pathways of reactions involving this compound, particularly its role as an intermediate in heterocyclic synthesis?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectroscopy or in-situ IR to track transient intermediates (e.g., zwitterionic species in TosMIC reactions) .
- Isotopic Labeling : Introduce - or -labeled substrates to trace bond-forming steps via isotopic scrambling analysis.
- Computational Chemistry : Apply quantum chemical calculations (e.g., DFT with solvent models) to map reaction coordinates and identify rate-determining steps .
Q. How should I address contradictory data in solubility or reactivity studies of this compound under varying conditions?
Methodological Answer:
- Root-Cause Analysis :
- Phase Purity : Verify via DSC/TGA to rule out polymorphic transitions or hydrate formation.
- Solvent Effects : Use Kamlet-Taft or Hansen solubility parameters to rationalize solvent-dependent behavior .
- Experimental Replication : Employ blinded or independent replicates to minimize operator bias.
- Data Integration : Cross-reference with computational predictions (e.g., COSMO-RS for solubility) to resolve discrepancies .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining regioselectivity?
Methodological Answer:
- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer and suppress side reactions (e.g., dimerization) .
- Catalysis : Screen heterogeneous catalysts (e.g., immobilized Lewis acids) to improve turnover and reduce purification steps.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes .
Q. How can I assess the environmental impact or degradation pathways of this compound in interdisciplinary studies?
Methodological Answer:
- Environmental Fate Studies :
- Life Cycle Assessment (LCA) : Quantize energy/water usage and waste generation across synthetic steps to identify hotspots .
Q. What interdisciplinary approaches can enhance the application of this compound in materials science or chemical biology?
Methodological Answer:
- Materials Science :
- Supramolecular Assembly : Study π-π stacking or H-bonding interactions via SAXS/WAXS to design functional materials .
- Chemical Biology :
Q. Methodological Challenges and Solutions
Q. How do I resolve inconsistencies between computational predictions and experimental results for this compound’s reactivity?
Methodological Answer:
- Model Refinement : Incorporate explicit solvent molecules or dispersion corrections in DFT calculations to improve accuracy .
- Experimental Validation : Use microfluidic platforms to test predicted conditions at microscale, reducing resource expenditure .
Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Chromatography : Use preparative HPLC with chiral stationary phases for enantiomeric resolution.
- Membrane Technologies : Apply nanofiltration or reverse osmosis to concentrate dilute solutions sustainably .
Q. How can I design stability studies to evaluate the compound’s shelf-life under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Use ICH Q1A guidelines with elevated temperature/humidity to predict degradation kinetics.
- Analytical Profiling : Track decomposition via LC-MS/MS and identify degradation products for impurity control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
